Structural Determinant: Pyrazolylethyl vs. Propyl Substituent Impact on Predicted Lipophilicity and Hydrogen-Bonding Capacity
The presence of the pyrazolylethyl substituent distinguishes the target compound from the simpler analogue 1-(4-tert-butylbenzoyl)-4-propylpiperazine (CAS not assigned; commercially available). Computational prediction indicates the target compound has a calculated logP of approximately 3.8 and topological polar surface area (TPSA) of ~38 Ų, compared to logP ~4.2 and TPSA ~24 Ų for the propyl analogue . The increased TPSA arises from the pyrazole ring, which introduces two additional H-bond acceptors and potentially modulates solubility and permeability. While these are predicted values rather than experimental measurements, the class-level trend is consistent with the SAR observed in Janssen's pyrazolopiperazine BACE1 series, where the heteroaryl moiety was critical for maintaining potency while reducing hERG binding [1].
| Evidence Dimension | Physicochemical endpoints relevant to drug-likeness (clogP, TPSA) |
|---|---|
| Target Compound Data | clogP ≈3.8; TPSA ≈38 Ų (predicted, no experimental data identified) |
| Comparator Or Baseline | 1-(4-tert-Butylbenzoyl)-4-propylpiperazine: clogP ≈4.2; TPSA ≈24 Ų (predicted) |
| Quantified Difference | ΔclogP: -0.4; ΔTPSA: +14 Ų |
| Conditions | In silico predictions; no experimental aqueous solubility or logD data identified for either compound. |
Why This Matters
Procurement for lead optimization libraries requires compounds with diverse, vector-specific physicochemical profiles; the pyrazolylethyl substituent offers differentiated H-bond potential that directly alters predicted permeability and solubility relative to alkyl-only analogues.
- [1] Peschiulli A, Oehlrich D, Van Gool M, et al. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo. ACS Med Chem Lett. 2022;13(1):76-83. doi:10.1021/acsmedchemlett.1c00445 View Source
